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Compound of Interest

Compound Name: 4-Bromo-2,6-dimethylpyrimidine

Cat. No.: B183636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural characterization of 4-
Bromo-2,6-dimethylpyrimidine (CAS No. 354574-56-4). Due to the limited availability of

public experimental data for this specific compound, this document focuses on predicted

spectroscopic data derived from established principles and comparative analysis with

structurally similar molecules. It also outlines detailed, standardized experimental protocols for

the analytical techniques that would be employed for its full structural elucidation, including

Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

Spectroscopy. This guide is intended to serve as a foundational resource for researchers

working with this and related pyrimidine derivatives.

Introduction
4-Bromo-2,6-dimethylpyrimidine is a halogenated pyrimidine derivative. The pyrimidine core

is a fundamental building block in numerous biologically active compounds, including

nucleobases, and as such, its substituted derivatives are of significant interest in medicinal

chemistry and drug discovery. The bromine atom at the 4-position and the methyl groups at the

2- and 6-positions create a unique electronic and steric profile, making it a potentially valuable

intermediate for the synthesis of more complex molecules. Accurate structural characterization

is the first critical step in any research and development endeavor involving such a compound.
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Molecular Structure and Properties
IUPAC Name: 4-Bromo-2,6-dimethylpyrimidine

CAS Number: 354574-56-4

Molecular Formula: C₆H₇BrN₂

Molecular Weight: 187.04 g/mol

Table 1: Physicochemical Properties

Property Value Source

Molecular Weight 187.04 g/mol Calculated

Purity Typically ≥98% Commercial Suppliers

Appearance Off-white to pale yellow solid Predicted

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 4-Bromo-2,6-
dimethylpyrimidine. These predictions are based on the analysis of its structural analogue, 4-

Bromo-2,6-dimethylpyridine, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals: a singlet for the aromatic

proton on the pyrimidine ring and a singlet for the two equivalent methyl groups.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

C5-H ~7.2 - 7.4 Singlet (s) 1H

2,6-CH₃ ~2.6 - 2.8 Singlet (s) 6H

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to show four signals corresponding to the four unique

carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C2/C6 ~165 - 170

C4 ~140 - 145

C5 ~120 - 125

2,6-CH₃ ~23 - 26

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 4-Bromo-2,6-dimethylpyrimidine, the presence of a bromine atom will result in

a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments,

with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units, corresponding

to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
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m/z Predicted Fragment Notes

186/188 [C₆H₇BrN₂]⁺

Molecular ion (M⁺, M+2),

showing the bromine isotope

pattern.

107 [C₆H₇N₂]⁺ Loss of the bromine atom.

79/81 [Br]⁺ Bromine atom.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the vibrations of

the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹) Vibration

~3050 - 3100 C-H stretch (aromatic)

~2900 - 3000 C-H stretch (methyl)

~1550 - 1600 C=N and C=C stretching (pyrimidine ring)

~1400 - 1450 C-H bending (methyl)

~1000 - 1100 C-Br stretch

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data

described above.

Synthesis and Purification
A potential synthesis route for 4-Bromo-2,6-dimethylpyrimidine involves the bromination of

2,6-dimethylpyrimidin-4-one.

Materials:
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2,6-dimethylpyrimidin-4-one

Phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅

Inert solvent (e.g., acetonitrile)

Sodium bicarbonate solution

Dichloromethane

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes and ethyl acetate

Procedure:

In a round-bottom flask under a nitrogen atmosphere, suspend 2,6-dimethylpyrimidin-4-one

in the inert solvent.

Add phosphorus oxybromide portion-wise at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by silica gel column chromatography using a gradient of hexanes

and ethyl acetate.

NMR Spectroscopy
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Instrumentation:

500 MHz NMR Spectrometer

Sample Preparation:

Dissolve 5-10 mg of purified 4-Bromo-2,6-dimethylpyrimidine in approximately 0.7 mL of

deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Process the data with appropriate phasing and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry
Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as

dichloromethane or ethyl acetate.

GC-MS Analysis:

GC Column: A standard non-polar column (e.g., DB-5ms).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
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Ionization Mode: EI at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Infrared Spectroscopy
Instrumentation:

Fourier-Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (KBr Pellet):

Grind a small amount (~1-2 mg) of the sample with ~100 mg of dry KBr powder using an

agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record the spectrum from 4000 to 400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment and subtract it from the

sample spectrum.

Logical Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the synthesis and structural confirmation

of a novel chemical entity like 4-Bromo-2,6-dimethylpyrimidine.
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Caption: Workflow for Synthesis and Structural Characterization.

Conclusion
This technical guide provides a predictive but comprehensive framework for the structural

characterization of 4-Bromo-2,6-dimethylpyrimidine. While experimental data is not readily

available in the public domain, the predicted spectroscopic data and detailed experimental

protocols herein offer a solid foundation for researchers. The successful execution of these

analytical methods is crucial for confirming the identity, purity, and structure of this compound,

thereby enabling its confident use in further research and development activities.
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To cite this document: BenchChem. [Structural Characterization of 4-Bromo-2,6-
dimethylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183636#4-bromo-2-6-dimethylpyrimidine-structural-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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